Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the solubility of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, a key chiral intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility in various solvent systems, offering a foundation for process development, formulation, and analytical method design.
Introduction: The Significance of Solubility in Pharmaceutical Development
(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, a derivative of phenylalanine, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its stereochemistry and functional groups make it a valuable component in creating complex molecules with specific biological activities. Understanding and controlling the solubility of this intermediate is paramount for efficient and scalable manufacturing processes. Solubility dictates critical parameters such as reaction kinetics, crystallization, purification, and ultimately, the bioavailability of the final drug product. A thorough knowledge of its behavior in different solvents is therefore not just an academic exercise but a fundamental requirement for successful drug development.
Physicochemical Properties of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic Acid
A molecule's solubility is intrinsically linked to its physicochemical properties. For (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, these properties provide the basis for understanding its interactions with various solvents.
Table 1: Key Physicochemical Properties of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic Acid
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Melting Point | 218-222 °C (decomposes) | [1] |
| Appearance | White powder | [1] |
| Stereochemistry | (2R,3R) | [1] |
The presence of a carboxylic acid group, an amino group, a hydroxyl group, and a phenyl ring gives this molecule a complex and amphiphilic character. The amino and carboxylic acid groups are ionizable, making the compound's aqueous solubility highly dependent on pH. The phenyl group imparts a degree of hydrophobicity, while the hydroxyl and carboxyl groups contribute to its polarity and ability to form hydrogen bonds.
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The dissolution process involves the breaking of intermolecular forces in the solid solute and the solvent, and the formation of new solute-solvent interactions.
For (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, its solubility in a given solvent is a balance between the energy required to break the crystal lattice forces and the energy released upon solvation of the molecules.
Solvent Polarity
The polarity of the solvent plays a crucial role. Polar protic solvents, such as water and alcohols, can engage in hydrogen bonding with the carboxyl, hydroxyl, and amino groups of the molecule, leading to favorable solvation. Polar aprotic solvents, like DMSO and DMF, can also solvate the molecule effectively through dipole-dipole interactions. Non-polar solvents, such as hexane, are generally poor solvents for this compound due to the unfavorable energetics of solvating the polar functional groups.
pH-Dependent Solubility in Aqueous Systems
As an amino acid derivative, (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid exists in different ionic forms in aqueous solution depending on the pH. The carboxylic acid and amino groups have specific pKa values that dictate their protonation state.
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At low pH (acidic conditions): The amino group is protonated (-NH₃⁺), and the carboxylic acid group is also protonated (-COOH). The molecule carries a net positive charge.
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At the isoelectric point (pI): The molecule exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻), resulting in a net neutral charge. Amino acids typically exhibit their lowest aqueous solubility at their isoelectric point.
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At high pH (basic conditions): The amino group is deprotonated (-NH₂), and the carboxylic acid group is also deprotonated (-COO⁻). The molecule carries a net negative charge.
The increased charge at pH values away from the isoelectric point enhances interactions with polar water molecules, leading to higher solubility.
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method. This robust and reliable technique involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved solid in the solution reaches a constant value.
Step-by-Step Protocol for the Shake-Flask Method
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Preparation: Add an excess amount of finely powdered (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid to a sealed flask containing the chosen solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the flask at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation ensures good mixing and facilitates the dissolution process.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Analysis: Accurately determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Data Interpretation: The measured concentration represents the equilibrium solubility of the compound in that solvent at that specific temperature.
Critical Parameters and Considerations
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Temperature Control: Solubility is highly temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.
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Purity of Compound and Solvent: The purity of both the solute and the solvent can significantly impact the solubility results.
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Equilibration Time: It is essential to ensure that sufficient time is allowed for the system to reach true equilibrium. This can be verified by taking samples at different time points until the concentration no longer changes.
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pH of the Medium: For aqueous solutions, the pH must be carefully controlled and measured, as it has a profound effect on the solubility of ionizable compounds.
Solubility Profile of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic Acid in Various Solvents
Table 2: Estimated Solubility of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic Acid in Common Solvents at Room Temperature
| Solvent | Solvent Type | Estimated Solubility | Rationale |
| Water | Polar Protic | Moderately Soluble (highly pH-dependent) | The presence of multiple polar, hydrogen-bonding groups (carboxyl, hydroxyl, amino) allows for good interaction with water. Solubility will be lowest at the isoelectric point and increase significantly at acidic and basic pH. |
| Methanol | Polar Protic | Soluble | Methanol is a polar protic solvent that can effectively form hydrogen bonds with the solute. L-phenylalaninol, a related compound, is soluble in methanol.[2] |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility. L-phenylalanine has been shown to be less soluble in ethanol than in water. |
| Acetone | Polar Aprotic | Sparingly Soluble | Acetone can act as a hydrogen bond acceptor but not a donor, limiting its interaction with the hydroxyl and amino groups. L-phenylalanine has limited solubility in acetone.[3] |
| Ethyl Acetate | Moderately Polar Aprotic | Sparingly Soluble | The lower polarity of ethyl acetate compared to acetone further reduces its ability to solvate the polar functional groups of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it a good solvent for many polar organic compounds. |
| Hexane | Non-polar | Insoluble | The large difference in polarity between hexane and the solute makes dissolution energetically unfavorable. |
It is crucial to note that these are estimations and experimental verification is necessary for any process development or formulation work.
Factors Influencing Solubility: A Deeper Dive
The Impact of Temperature
For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the endothermic process, favoring dissolution. The relationship between temperature and solubility can often be described by the van't Hoff equation. For L-phenylalanine, it has been experimentally shown that its solubility in water and alcohol-water mixtures increases with temperature.[3]
The Role of Cosolvents
In many pharmaceutical processes, mixed solvent systems or cosolvents are used to achieve the desired solubility. For (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, adding a miscible organic solvent like ethanol or methanol to water can either increase or decrease its solubility depending on the specific interactions. For L-phenylalanine, the addition of methanol or ethanol to water has been shown to decrease its solubility, making these alcohols effective anti-solvents for crystallization. This is likely due to the disruption of the favorable hydrogen bonding network of water around the amino acid.
The Effect of Stereochemistry
While the overall physicochemical properties of diastereomers are similar, their spatial arrangement can lead to differences in crystal packing and, consequently, solubility. The specific (2R,3R) configuration of the target molecule will result in a unique crystal lattice energy compared to its other stereoisomers. This can lead to different melting points and solubilities. While specific data for this compound is limited, it is a factor that should be considered, especially when dealing with mixtures of stereoisomers.
Predictive Models for Solubility
Given the time and resources required for experimental solubility determination, computational models are increasingly being used to predict the solubility of drug candidates and intermediates.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models use statistical methods to correlate molecular descriptors (physicochemical properties derived from the molecular structure) with experimental solubility data. These models can then be used to predict the solubility of new compounds.
Thermodynamic Models (e.g., COSMO-RS)
Models like COSMO-RS (Conductor-like Screening Model for Real Solvents) use quantum chemical calculations to predict the chemical potential of a solute in a solvent, from which solubility can be derived.[4][5] These models are based on first principles and can provide valuable insights into solute-solvent interactions.[4]
While these predictive tools are powerful, they are most effective when used in conjunction with experimental data for model validation and refinement.
Practical Applications and Experimental Workflows
The understanding of the solubility of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is directly applicable to several key areas in pharmaceutical development.
Experimental Workflow for Solubility Screening
The following diagram illustrates a typical workflow for screening the solubility of the target compound in various solvents.
Caption: A logical workflow for the experimental determination of the solubility profile.
Conclusion and Future Perspectives
A comprehensive understanding of the solubility of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is essential for its effective utilization in pharmaceutical manufacturing. This guide has outlined the key theoretical principles governing its solubility, detailed the gold-standard experimental methodology for its determination, and provided an estimated solubility profile based on its structural characteristics and data from analogous compounds.
Future work should focus on generating precise, quantitative experimental solubility data for this compound in a wide range of pharmaceutically relevant solvents at various temperatures. Furthermore, the development and validation of a specific QSPR or thermodynamic model for this class of compounds would be highly beneficial for accelerating process development and formulation design. Such data and models would provide an invaluable resource for scientists and engineers working to bring new and improved medicines to patients.
References
- Zhou, L., et al. (2011). Solubility of l-phenylalanine in water and different binary mixtures from 288.15 to 318.15K. Fluid Phase Equilibria, 309(2), 169-173.
- Needham, T. E., et al. (2023). Exploring the Solubility and Solvation Energetics of L-Phenylalanine Across Diverse Aqueous Organic Solutions. ChemistrySelect, 8(31), e202301593.
-
Chem-Impex International Inc. (2R,3R)-3-Amino-2-hydroxy-3-phenyl-propionic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 94134, DL-Phenylserine. [Link]
- Lu, J., et al. (2020). Solubility Determination and Thermodynamic Modeling of L-Phenylalanine in 12 Monosolvents from 283.15 to 323.15 K.
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Paper 159. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 193508, Phe-Ser. [Link]
- Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Chemical Engineering Research and Design, 209, 236-247.
- Loschen, C., & Klamt, A. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Journal of Pharmacy and Pharmacology, 67(6), 803-811.
-
Klamt, A. (2011). Prediction of Solubility with COSMO-RS. Zenodo. [Link]
- AIChE. (2023). (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. 2023 AIChE Annual Meeting Proceedings.
-
FooDB. Showing Compound L-Threo-3-phenylserine (FDB022892). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6919634, L-erythro-phenylserine. [Link]
- Needham, T. E., et al. (1971). Solubility of amino acids in pure solvent systems. Journal of Pharmaceutical Sciences, 60(4), 565-567.
- Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12314153, (2S)-2-Amino-3-hydroxy-3-phenylpropanoic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 672406, D-threo-3-phenylserine. [Link]
-
NIST/TRC Web Thermo Tables (WTT). (S)-2-amino-3-hydroxypropanoic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2755648, (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 686703, (3R)-3-amino-3-phenylpropanoic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10799906, (3s)-3-Amino-2,2-Difluoro-3-Phenylpropanoic Acid. [Link]
-
ResearchGate. (2018). Determination and correlation solubility of m-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from 278.15 K to 313.15 K. [Link]
Sources